molecular formula C5H6Cl3NO B1581623 Allyl 2,2,2-Trichloroacetimidate CAS No. 51479-73-3

Allyl 2,2,2-Trichloroacetimidate

Cat. No.: B1581623
CAS No.: 51479-73-3
M. Wt: 202.46 g/mol
InChI Key: UJYZRNWTLPBNOR-UHFFFAOYSA-N
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Description

Allyl 2,2,2-Trichloroacetimidate is an organic compound widely used in organic synthesis. It is particularly valued for its role as a reagent in the protection of alcohols as allyl ethers, especially in the presence of base-sensitive functionalities . This compound is known for its stability and efficiency in various chemical reactions, making it a valuable tool in synthetic chemistry.

Safety and Hazards

This compound is classified as a combustible liquid . It can cause skin irritation and serious eye damage . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .

Future Directions

Trichloroacetimidates, including Allyl 2,2,2-Trichloroacetimidate, are commonly employed as alcohol alkylation reagents . They have found use in the synthesis of various compounds, indicating their potential for future applications in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Allyl 2,2,2-Trichloroacetimidate typically involves the reaction of allyl alcohol with trichloroacetonitrile in the presence of a base. The reaction is carried out under mild conditions to ensure the stability of the product . The general reaction can be represented as follows:

Allyl Alcohol+TrichloroacetonitrileAllyl 2,2,2-Trichloroacetimidate\text{Allyl Alcohol} + \text{Trichloroacetonitrile} \rightarrow \text{this compound} Allyl Alcohol+Trichloroacetonitrile→Allyl 2,2,2-Trichloroacetimidate

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Solvent optimization and visual detection techniques are employed to monitor the progress of the reaction and ensure the production of high-purity compounds .

Comparison with Similar Compounds

Uniqueness: Allyl 2,2,2-Trichloroacetimidate is unique due to its ability to protect alcohols as allyl ethers, which can be selectively cleaved under specific conditions. This selectivity and stability make it a preferred reagent in synthetic chemistry .

Properties

IUPAC Name

prop-2-enyl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl3NO/c1-2-3-10-4(9)5(6,7)8/h2,9H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYZRNWTLPBNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311818
Record name Allyl 2,2,2-Trichloroacetimidate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51479-73-3
Record name 51479-73-3
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Record name Allyl 2,2,2-Trichloroacetimidate
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Record name Allyl 2,2,2-Trichloroacetimidate
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Synthesis routes and methods I

Procedure details

A suspension of 80% sodium hydride (945 mg., 31.5 mmol.; washed twice with 25 ml. of hexane) in dry. ether (30 ml.) was treated dropwise with a solution of 2-propen-1-ol (21.4 ml., 18.3 g., 315 mmol.), in dry ether (45 ml.), stirred for 20 minutes at room temperature under argon and then cooled to 0° C. (ice-salt bath). Trichloroacetonitrile (30 ml. or 42.3 g., 0.30 mole) was added over a period of 15 minutes and the brownish solution was stirred at 0° C. for 40 minutes, at 10° C. for 10 minutes and at room temperature for 10 minutes. The reaction mixture was concentrated to a syrup, treated with a solution of methanol (1.2 ml.) in pentane (30 ml.) and stirred vigorously for 5.0 minutes. The light brown precipitates were filtered off, washed with pentane (2×30 ml.) and the combined flitrates concentrated down to a light brown liquid. The liquid was redissolved in pentane (30 ml.), stirred for a few minutes, and the resulting suspension filtered, and the precipitates obtained washed with pentane (30 ml.), repeating the procedure at least one more time. The clear filtrate was concentrated and dried in vacuo to give 54.0 g. of title compound as a light red-colored liquid. This material was stored as a solution in hexane at 10° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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ice-salt
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45 mL
Type
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Reaction Step Four
Name
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30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 80% sodium hydride (945 mg., 31.5 mmol.; washed twice with 25 ml. of hexane) in dry ether (30 ml.) was treated dropwise with a solution of 2-propen-1-ol (21.4 ml., 18.3 g., 315 mmol.), in dry ether (45 ml.), stirred for 20 minut at room temperature under argon and then cooled to 0° C. (ice-salt bath). Trichloroacetonitrile (30 ml. or 42.3 g., 0.30 mole) was added over a period of 15 minutes and the brownish solution was stirred at 0° C. for 40 minutes, at 10° C. for 10 minutes and at room temperature for 10 minutes. The reaction mixture was concentrated to a syrup, treated with a solution of methanol (1.2 ml.) in pentane (30 ml.) and stirred vigorously for 5.0 minutes. The light brown precipitates were filtered off, washed with pentane (2×30 ml.) and the combined filtrates concentrated down to a light brown liquid. The liquid was redissolved in pentane (30 ml.), stirred for a few minutes, and the resulting suspension filtered, and the precipitates obtained washed with pentane (30 ml.), repeating the procedure at least one more time. The clear filtrate was concentrated and dried in vacuo to give 54.0 g. of title compound as a light red-colored liquid. This material was stored as a solution in hexane at 10° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
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30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl 2,2,2-Trichloroacetimidate
Reactant of Route 2
Reactant of Route 2
Allyl 2,2,2-Trichloroacetimidate
Customer
Q & A

Q1: What is the primary application of Allyl 2,2,2-Trichloroacetimidate highlighted in the research?

A1: Both research papers focus on the use of this compound as a reagent for the convenient synthesis of allyl esters. The papers suggest that this compound offers a practical method for introducing the allyloxycarbonyl protecting group to carboxylic acids.

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